Propan-2-yl 4-cyano-3-methyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]thiophene-2-carboxylate
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Overview
Description
ISOPROPYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a benzothiophene moiety, and various functional groups such as cyano, methyl, and isopropyl
Preparation Methods
The synthesis of ISOPROPYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves multiple steps, including the formation of the thiophene and benzothiophene rings, followed by the introduction of the functional groups. The synthetic routes typically involve:
Formation of the Thiophene Ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.
Formation of the Benzothiophene Moiety: This can be synthesized through the cyclization of a suitable precursor, such as a 2-mercaptobenzaldehyde, under acidic conditions.
Introduction of Functional Groups: The cyano, methyl, and isopropyl groups can be introduced through standard organic reactions such as alkylation, nitrile formation, and esterification.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ISOPROPYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, with the major products depending on the specific reaction conditions.
Scientific Research Applications
ISOPROPYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ISOPROPYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
ISOPROPYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds with similar thiophene rings but different functional groups.
Benzothiophene Derivatives: Compounds with benzothiophene moieties and varying substituents.
Cyano and Methyl Substituted Compounds: Compounds with cyano and methyl groups attached to different core structures.
Properties
Molecular Formula |
C19H20N2O3S2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
propan-2-yl 4-cyano-3-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C19H20N2O3S2/c1-10(2)24-19(23)16-11(3)13(8-20)18(26-16)21-17(22)14-9-25-15-7-5-4-6-12(14)15/h9-10H,4-7H2,1-3H3,(H,21,22) |
InChI Key |
KURBFDRVZRQUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CSC3=C2CCCC3)C(=O)OC(C)C |
Origin of Product |
United States |
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